1,3-Benzoxazol-2-ylmethyl 3-methylbenzoate
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Overview
Description
1,3-Benzoxazol-2-ylmethyl 3-methylbenzoate is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxazol-2-ylmethyl 3-methylbenzoate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For example, one common method involves the use of 2-aminophenol and 3-methylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yields and purity of the final product. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazol-2-ylmethyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Benzoxazol-2-ylmethyl 3-methylbenzoate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antibacterial, antifungal, and anticancer activities.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Benzoxazol-2-ylmethyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes or receptors involved in bacterial or fungal growth, leading to their death. In cancer research, the compound may interfere with cell signaling pathways, inducing apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoxazolyl 3-methylbenzoate
- 1,3-Benzoxazol-2-ylmethyl benzoate
- 2-Benzoxazolyl 4-methylbenzoate
Uniqueness
1,3-Benzoxazol-2-ylmethyl 3-methylbenzoate is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,3-benzoxazol-2-ylmethyl 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11-5-4-6-12(9-11)16(18)19-10-15-17-13-7-2-3-8-14(13)20-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJRUCRWNFSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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